2-(Methylsulfonyl)propanoic acid

Catalog No.
S2915877
CAS No.
809280-27-1
M.F
C4H8O4S
M. Wt
152.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylsulfonyl)propanoic acid

CAS Number

809280-27-1

Product Name

2-(Methylsulfonyl)propanoic acid

IUPAC Name

2-methylsulfonylpropanoic acid

Molecular Formula

C4H8O4S

Molecular Weight

152.16

InChI

InChI=1S/C4H8O4S/c1-3(4(5)6)9(2,7)8/h3H,1-2H3,(H,5,6)

InChI Key

RBKUOSVTNSIAAB-UHFFFAOYSA-N

SMILES

CC(C(=O)O)S(=O)(=O)C

solubility

not available

2-(Methylsulfonyl)propanoic acid is a sulfonic acid compound characterized by its unique chemical structure, which includes a methylsulfonyl group attached to a propanoic acid backbone. Its molecular formula is C4H8O4S, and it has a molecular weight of approximately 152.17 g/mol. This compound is typically a colorless or slightly yellow liquid, known for its high solubility in water and various organic solvents, and it exhibits strong acidic properties with a pKa of around 1.92 .

The compound was first synthesized in 1951 through the reaction of methane with sulfur trioxide, establishing its significance in both research and industrial applications. Its distinct properties make it valuable in various fields, including pharmaceuticals and chemical synthesis.

Typical of carboxylic acids:

  • Esterification: The compound can react with alcohols to form esters.
  • Oxidation: It can be oxidized to produce (S)-2-oxo-propanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction with agents such as lithium aluminum hydride yields (S)-2-hydroxypropanoic acid.
  • Substitution: The methylsulfonyl group can be substituted by nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or neutral medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionAmines or thiolsPresence of sodium hydroxide

The synthesis of 2-(Methylsulfonyl)propanoic acid can be achieved through various methods:

  • Esterification: A common method involves the esterification of (S)-2-hydroxypropanoic acid with methanesulfonyl chloride in the presence of a base like triethylamine under anhydrous conditions.

    Reaction Scheme:
    text
    (S)-2-Hydroxypropanoic acid + Methanesulfonyl chloride → (S)-2-(Methylsulfonyl)propanoic acid
  • Industrial Production: On an industrial scale, continuous flow processes may be employed to enhance efficiency, utilizing automated reactors for precise control over reaction parameters such as temperature and pressure.

The applications of 2-(Methylsulfonyl)propanoic acid are diverse:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of various drugs.
  • Chemical Synthesis: Acts as a reagent in organic chemistry for synthesizing other compounds.
  • Research: Employed in biochemical studies due to its biological activity.

Several compounds share structural similarities with 2-(Methylsulfonyl)propanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
(S)-2-Hydroxypropanoic acidLacks methylsulfonyl groupLess reactive due to absence of sulfonyl
Methanesulfonic acidContains sulfonyl groupStronger acidity but lacks propanoic backbone
(S)-2-((Methylsulfonyl)oxy)butanoic acidAdditional carbon in the backboneDifferent chemical properties due to larger structure

Uniqueness

The uniqueness of 2-(Methylsulfonyl)propanoic acid lies in its combination of both methylsulfonyl and propanoic acid groups, which confer distinct reactivity and potential for diverse applications across various fields .

XLogP3

-0.4

Dates

Last modified: 08-17-2023

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